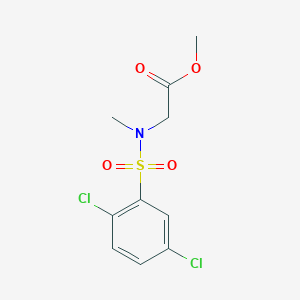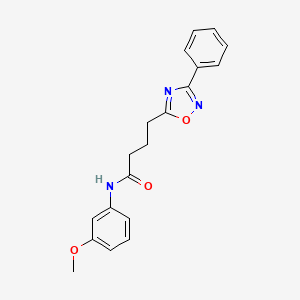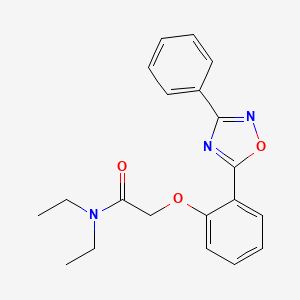
N,N-diethyl-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-diethyl-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, also known as DPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPA is a member of the oxadiazole family of compounds, which are known for their diverse biological activities.
作用機序
The mechanism of action of N,N-diethyl-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is not fully understood, but it is believed to be related to its ability to interact with biological molecules, such as proteins and nucleic acids. N,N-diethyl-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been shown to bind to DNA, which may contribute to its anticancer properties. It has also been shown to inhibit the activity of enzymes involved in inflammation and oxidative stress.
Biochemical and Physiological Effects
N,N-diethyl-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in various cell types, including immune cells and cancer cells. N,N-diethyl-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has also been shown to induce cell death in cancer cells, suggesting its potential as an anticancer agent.
実験室実験の利点と制限
One advantage of using N,N-diethyl-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide in lab experiments is its versatility. It can be used in a variety of assays, including those for measuring antioxidant activity, metal ion detection, and enzyme inhibition. However, one limitation of using N,N-diethyl-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is its potential toxicity. While it has been shown to have anticancer properties, it may also have adverse effects on healthy cells.
将来の方向性
There are several future directions for research on N,N-diethyl-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide. One area of interest is its potential use as a therapeutic agent for cancer. Further studies are needed to determine the optimal dosage and delivery method for N,N-diethyl-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide in cancer treatment. Additionally, more research is needed to fully understand the mechanism of action of N,N-diethyl-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide and its interactions with biological molecules. Finally, the development of new derivatives of N,N-diethyl-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide may lead to compounds with improved biological activities and reduced toxicity.
合成法
The synthesis of N,N-diethyl-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide involves the reaction of 2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenol with N,N-diethylglycine in the presence of a catalyst. The reaction proceeds via an esterification process, resulting in the formation of N,N-diethyl-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide. The purity of N,N-diethyl-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide can be improved through various purification techniques, such as column chromatography or recrystallization.
科学的研究の応用
N,N-diethyl-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. N,N-diethyl-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems.
特性
IUPAC Name |
N,N-diethyl-2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-3-23(4-2)18(24)14-25-17-13-9-8-12-16(17)20-21-19(22-26-20)15-10-6-5-7-11-15/h5-13H,3-4,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMZUPWVMYRUEFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)COC1=CC=CC=C1C2=NC(=NO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



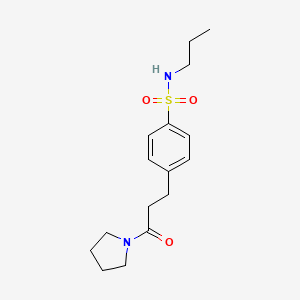
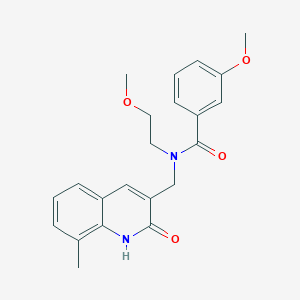
![(E)-2,6-dimethyl-N'-(thiophen-2-ylmethylene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7686717.png)
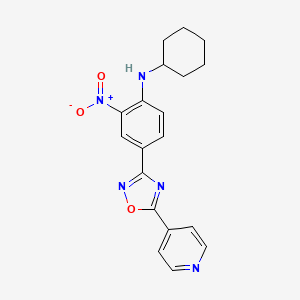
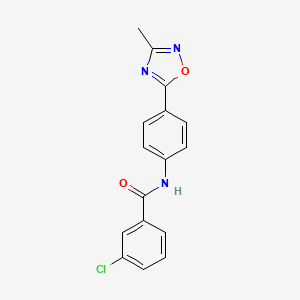


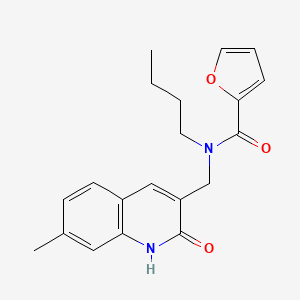

![N-(2-ethoxyphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7686787.png)
